[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester
Description
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester is a synthetic carbamate derivative featuring a pyrrolidine core modified with an (S)-2-aminopropionyl group and a benzyl ester moiety. Key properties include:
- Molecular formula: C₁₈H₂₇N₃O₃
- Molecular weight: 333.43 g/mol
- CAS number: 1354026-89-3 (primary identifier)
- Stereochemistry: The (S)-configuration at the propionyl group and pyrrolidine ring is critical for its biological interactions .
This compound is listed in supplier catalogs (e.g., Shanghai Danfan Network Science & Technology Co., Ltd.) as a building block for peptide synthesis and pharmaceutical intermediates .
Properties
IUPAC Name |
benzyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-3-20(18(23)24-13-15-7-5-4-6-8-15)11-16-9-10-21(12-16)17(22)14(2)19/h4-8,14,16H,3,9-13,19H2,1-2H3/t14-,16?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVZWUWLLAEFQS-LBAUFKAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCN(C1)C(=O)[C@H](C)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester is a synthetic organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article synthesizes current research findings, including biological assays, structure-activity relationships (SAR), and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a pyrrolidine ring , an amino acid derivative , and a benzyl ester group . These structural components contribute to its biological interactions and potential therapeutic applications.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, notably N-acylethanolamine hydrolyzing acid amidase (NAAA), which plays a critical role in the metabolism of fatty acid ethanolamides (FAEs) involved in pain modulation. The compound exhibited an IC50 value of 127 nM , indicating strong inhibitory potency against rat NAAA .
- Protein-Ligand Interactions : The compound's structure allows it to interact with various biological macromolecules, potentially serving as a probe for studying enzyme-substrate interactions.
Pharmacological Effects
Research indicates that this compound may have significant implications in pain management and inflammation:
- Anti-inflammatory Effects : By inhibiting NAAA, the compound may help maintain higher levels of endogenous FAEs like palmitoylethanolamide (PEA), which are known to modulate pain and inflammation .
- Analgesic Properties : In rodent models, compounds similar to this one have demonstrated antinociceptive effects, suggesting potential applications in treating chronic pain conditions .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the chemical structure can significantly influence biological activity:
- Compounds with the (S) configuration at specific positions have shown enhanced inhibitory potency compared to their (R) counterparts. For instance, enantiomers with the (S) configuration at position 3 exhibited a ten-fold increase in potency against rat NAAA inhibition compared to the (R) isomers .
- The introduction of lipophilic side chains has been correlated with increased potency, highlighting the importance of hydrophobic interactions in biological activity .
Case Studies
- In Vivo Studies : A study involving the administration of this compound in animal models demonstrated significant reductions in pain behaviors associated with nerve damage and inflammation. The results indicated that the compound effectively modulates neurogenic inflammation through its action on NAAA .
- Stability Studies : Stability assessments in rat and human plasma revealed differential cleavage rates, with rat plasma exhibiting faster degradation rates. This suggests variations in metabolic pathways that could influence therapeutic efficacy across species .
Data Tables
| Property/Parameter | Value |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IC50 (NAAA Inhibition) | 127 nM |
| Stability (Rat Plasma) | Rapid cleavage |
| Stability (Human Plasma) | Slower cleavage |
Comparison with Similar Compounds
Core Ring Modifications
- Piperidine vs. Pyrrolidine: Piperidine analogues (e.g., [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester) introduce a six-membered ring, which increases conformational flexibility but may reduce binding specificity compared to the five-membered pyrrolidine .
Ester Group Variations
- Benzyl vs. tert-Butyl Esters: The tert-butyl ester in [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester provides steric protection against esterase-mediated hydrolysis but reduces solubility in aqueous media .
Amino Acid Side Chains
- Branched vs. Linear Chains: The 3-methyl-butyryl group in [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester introduces hydrophobicity, which could enhance lipid bilayer penetration but may hinder solubility .
Research and Commercial Status
- ISO-Certified Suppliers : Parchem Chemicals and Hangzhou Jhechem Co., Ltd. provide ISO-certified batches of the benchmark compound, underscoring its reliability for industrial use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
